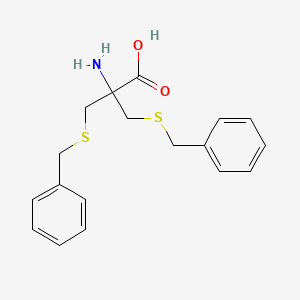

2,2-Bis((benzylthio)methyl)glycine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32418-96-5 |

|---|---|

Molecular Formula |

C18H21NO2S2 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-amino-3-benzylsulfanyl-2-(benzylsulfanylmethyl)propanoic acid |

InChI |

InChI=1S/C18H21NO2S2/c19-18(17(20)21,13-22-11-15-7-3-1-4-8-15)14-23-12-16-9-5-2-6-10-16/h1-10H,11-14,19H2,(H,20,21) |

InChI Key |

WQOMXPBOQJIKPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(CSCC2=CC=CC=C2)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development

Related Synthetic Approaches to Bis(thio)methyl Glycine (B1666218) Systems

Synthesis of Dithiocarbamate (B8719985) Precursors from Amino Acids

The formation of dithiocarbamates from amino acids, including glycine, presents a versatile route toward valuable synthetic intermediates. researchgate.netuni-freiburg.de This method typically involves a one-pot, three-component reaction of an amino acid, carbon disulfide, and an alkyl halide. uni-freiburg.de Such reactions have been successfully employed for the synthesis of dithiocarbamates derived from a range of natural and unnatural amino acids, highlighting the broad applicability of this approach. uni-freiburg.de

One strategy involves the reaction of glycine-based dithiocarbamates with nitroalkenes in the presence of acetic anhydride (B1165640) to yield fully substituted thiazoles. rsc.org This reaction proceeds through the in situ formation of a thiazol-5(4H)-one intermediate. Furthermore, unnatural α-amino acids featuring dithiocarbamate side chains have been synthesized through the highly regio- and stereoselective ring-opening of sulfamidates by in situ generated dithiocarbamate anions. rsc.org These methodologies provide a foundation for creating precursors that could be further elaborated to form the 2,2-bis((benzylthio)methyl)glycine structure.

Table 1: Representative Examples of Dithiocarbamate Synthesis from Amino Acids

| Amino Acid | Reagents | Product Type | Reference |

|---|---|---|---|

| Glycine | CS₂, Alkyl Halide | Amino acid-based dithiocarbamate | uni-freiburg.de |

| Various | CS₂, Alkyl Halide, Anhydride | 2-(alkylsulfanyl)-5-(oxysubstituted) thiazole | uni-freiburg.de |

| Glycine | Nitroalkene, Acetic Anhydride | Fully substituted thiazole | rsc.org |

| Various | Sulfamidate, CS₂, Base | Dithiocarbamate pendant α-amino acid | rsc.org |

Strategies for Glycine Cation Equivalents in Metal-Mediated Coupling

The concept of a "glycine cation equivalent" offers a powerful strategy for the α-functionalization of glycine. iu.edu This approach reverses the normal polarity of the glycine α-carbon, allowing for reactions with various nucleophiles. Metal-mediated coupling reactions are central to this strategy. For instance, intramolecular reactions of glycine-cation equivalents with simple olefins, induced by SnCl₄, can lead to the formation of pipecolic acid derivatives. researchgate.net

More advanced methods include Ni-catalyzed reductive cross-electrophile coupling of N-carbonyl-protected α-pivaloyloxy glycine with vinyl or aryl halides. researchgate.net This technique provides access to α-vinyl and aryl amino acids. The benzophenone (B1666685) Schiff base of glycine has been a popular choice for generating a glycine anion equivalent, which can then undergo phase-transfer catalyzed alkylations. iu.edu Conversely, the corresponding "glycine cation equivalent" can react with organoboranes and other organometallic reagents. iu.edu These strategies could potentially be adapted for the introduction of the (benzylthio)methyl groups onto the glycine scaffold.

Table 2: Metal-Mediated Coupling Strategies Involving Glycine Equivalents

| Glycine Derivative | Coupling Partner | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| Glycine cation equivalent | Olefins | SnCl₄ | Pipecolic acid derivatives | researchgate.net |

| N-carbonyl-protected α-pivaloyloxy glycine | Vinyl/Aryl Halides | Ni-catalyst | α-vinyl/aryl amino acids | researchgate.net |

| Benzophenone Schiff base of glycine | Alkyl Halides | Phase-transfer catalyst | α-alkyl amino acids | iu.edu |

| Glycine cation equivalent | Organoboranes | Metal catalyst | α-substituted amino acids | iu.edu |

Visible Light-Induced Oxidative Dehydrogenative Coupling of Glycine Esters and Thiol Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation under mild conditions. The oxidative dehydrogenative coupling of glycine esters with various partners has been a subject of intense research. acs.orgrsc.org For example, the synergistic combination of photoredox catalysis and Lewis acid catalysis has enabled the direct aerobic oxidative dehydrogenative coupling of glycine esters with β-naphthols to afford 1,3-benzoxazines. acs.orgnih.gov Similarly, a metal-free aerobic oxidative dehydrogenative formal [2+3] cyclization of glycine esters with α-angelicalactone has been developed to produce γ-lactams. nih.gov

While the direct coupling of glycine esters with thiol derivatives using this methodology to synthesize this compound is not explicitly reported in the provided context, the existing protocols provide a strong proof-of-concept. A plausible pathway would involve the generation of an α-radical on the glycine ester via visible-light-induced single-electron transfer, which could then be trapped by a sulfur-centered radical or a thiol. This approach offers a potentially greener and more efficient alternative to traditional methods. A key intermediate, 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride, has been identified as crucial for the incorporation of the related 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) residue into peptides, suggesting that the core structure is synthetically accessible. nih.gov

Scalability and Efficiency in Synthetic Protocols

The transition from laboratory-scale synthesis to larger-scale production presents significant challenges, including reaction control, purification, and cost-effectiveness. The development of scalable and efficient protocols is therefore of paramount importance.

Optimized procedures for related amino acid derivatives, such as the synthesis of (S)-vinylglycine from (S)-methionine, have demonstrated the potential for scalable and rapid protocols that avoid the use of toxic reagents. nih.gov For glycine-based ionic demulsifiers, studies on scaling up the synthesis in semibatch-type reactors have been conducted, establishing optimal operating conditions for industrial production. researchgate.net

In the context of metal-catalyzed reactions, the development of "ligandless" Ullmann coupling conditions for the arylation of imidazoles represents a step towards more efficient and scalable processes. researchgate.net The efficiency of synthetic routes can be significantly enhanced by employing one-pot, multi-component reactions, which reduce the number of workup and purification steps, thereby saving time and resources. researchgate.netrsc.org The principles derived from these studies can be applied to the synthesis of this compound to develop a protocol that is not only high-yielding but also amenable to scale-up.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving the Benzylthio Moieties

The presence of two thioether linkages is expected to dominate a significant portion of the compound's reactivity. These sulfur-containing groups can participate in a range of reactions, from reversible disulfide formation to irreversible oxidative transformations.

Oxidative Transformations and Radical Chemistry

The sulfur atoms in the benzylthio groups are susceptible to oxidation, which can lead to a variety of products including sulfoxides and sulfones upon treatment with common oxidizing agents like hydrogen peroxide or peroxy acids. The stepwise oxidation would yield the corresponding monosulfoxide, disulfoxide, and ultimately the disulfone.

Furthermore, thioethers are known to participate in radical chemistry. Homolytic cleavage of the C-S bond can be initiated by heat or light, or through the action of radical initiators, to generate thiyl radicals (RS•). These highly reactive intermediates can undergo a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction. The stability of the benzyl (B1604629) radical would likely favor pathways involving cleavage of the sulfur-benzyl bond. The potential for radical-mediated cyclization or polymerization, depending on the reaction conditions, also exists, though no specific investigations have been documented for this compound.

Reactivity as a Chiral Nucleophilic Glycine (B1666218) Equivalent

A key potential application of 2,2-Bis((benzylthio)methyl)glycine lies in its use as a chiral nucleophilic glycine equivalent for the asymmetric synthesis of α-amino acids. By deprotonating the α-carbon, a stabilized carbanion (enolate) can be generated, which can then react with various electrophiles.

Alkylation Reactions and Stereochemical Outcomes

The formation of an enolate from this compound, followed by reaction with an alkyl halide, would lead to the synthesis of α-substituted amino acids. The stereochemical outcome of such alkylation reactions would be of paramount importance. In the absence of a chiral auxiliary, the reaction would be expected to yield a racemic mixture. However, the use of a chiral base or the incorporation of a chiral auxiliary onto the glycine backbone could, in principle, induce diastereoselectivity in the alkylation step.

The bulky benzylthio groups might exert some degree of steric hindrance, potentially influencing the facial selectivity of the incoming electrophile. However, without experimental data, the extent and direction of this stereochemical control remain purely speculative.

Mechanistic Insights into Turnover-Limiting Steps

For any potential catalytic cycle involving this compound as a chiral glycine equivalent, understanding the turnover-limiting step is crucial for reaction optimization. Plausible rate-determining steps in an alkylation sequence could include the initial deprotonation to form the enolate, the nucleophilic attack of the enolate on the electrophile, or the subsequent hydrolysis or removal of the benzylthio groups to liberate the free amino acid.

The stability of the enolate, influenced by the sulfur atoms, and the steric congestion around the reactive center would be key factors. Mechanistic studies, such as kinetic isotope effect experiments or computational modeling, would be necessary to elucidate these details, but such research has not been published.

Derivatization and Analogue Design for Functional Exploration

Synthesis of Conformationally Constrained Analogues

A primary application of 2,2-Bis((benzylthio)methyl)glycine is in the synthesis of peptide analogues with restricted conformations. By incorporating this structure into cyclic systems, the conformational freedom of the resulting molecule is significantly reduced, leading to more defined three-dimensional structures.

Incorporation into Dithiolane-Carboxylic Acid Structures (e.g., Adt)

A key transformation of this compound is its conversion into 4-amino-1,2-dithiolane-4-carboxylic acid (Adt). nih.govresearchgate.net This process involves the removal of the S-benzyl protecting groups followed by oxidation to form a disulfide bond, creating the rigid five-membered dithiolane ring.

The synthesis is highly efficient. A crucial reactive intermediate in this process is the 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride (B1165640). nih.govresearchgate.netresearchgate.net An established method involves treating 2,2-bis-(benzylthiomethyl)-glycine with sodium in liquid anhydrous ammonia (B1221849) to remove the benzyl (B1604629) groups, forming a dimercaptan intermediate. google.com This intermediate is typically not isolated but is directly oxidized, often using an iodine solution, to yield the final cyclic disulfide product, Adt. google.com This synthetic route allows for the creation of a conformationally rigid amino acid analogue from a flexible precursor. nih.govgoogle.com

Table 1: Synthesis of Adt from this compound

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Debenzylation | Sodium in liquid ammonia | Dimercaptan intermediate |

Design Principles for Restricted Peptide Mimetics

The Adt residue, derived from this compound, is considered a conformationally restricted analogue of cysteine. nih.govresearchgate.net Its incorporation into peptides serves to constrain the peptide backbone, a key principle in the design of peptide mimetics with stable, predictable secondary structures. researchgate.net The rigidity of the 1,2-dithiolane (B1197483) ring significantly limits the rotational freedom around the N-Cα and Cα-C bonds of the amino acid residue.

This conformational restriction has been exploited to induce specific structural motifs. For instance, the insertion of Adt residues into a peptide can promote the formation of a β-turn conformation. researchgate.net Furthermore, peptides designed with multiple Adt residues have been used to create rigid helical structures, demonstrating the power of this building block in controlling peptide architecture. researchgate.net The primary design principle is to replace flexible residues with Adt to enforce a desired, well-defined three-dimensional structure, which is crucial for modulating biological activity and receptor interaction.

Structural Modifications and Diversification

Beyond cyclization, the this compound scaffold allows for various structural modifications. These include the addition of protecting groups essential for peptide synthesis and the introduction of substituents to fine-tune the molecule's properties.

Development of N-Protected Amino Acid Derivatives

For application in solid-phase peptide synthesis, the nitrogen atom of this compound or its derivatives like Adt must be protected. Standard protecting groups such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used. researchgate.net The synthesis of N-protected derivatives, for example Boc-Adt-OMe, has been successfully described. nih.govresearchgate.netresearchgate.net These protected monomers are stable building blocks that can be readily incorporated into growing peptide chains. researchgate.net Efficient procedures have been developed to produce these N-protected derivatives, sometimes involving strategies like temporary copper (Cu2+) complexation to shield the amine and carboxylic acid functionalities during the protection of other reactive sites. nih.gov

Introduction of Diverse Substituents for Modulated Reactivity

The reactivity and structural characteristics of analogues can be modulated by introducing various substituents. This can be achieved by using substituted precursors in the initial synthesis. For example, by employing substituted bis-(aralkylthioalkyl)-glycine compounds instead of 2,2-bis-(benzylthiomethyl)-glycine, a range of substituted 4-amino-1,2-dithiolane-4-carboxylic acids can be created. google.com A patent describes the use of precursors like 2-benzylthiomethyl-2-(α-benzylthio)ethyl glycine (B1666218) to yield 4-amino-3-methyl-1,2-dithiolane-4-carboxylic acid, demonstrating how substituents on the carbon backbone can be introduced to alter the final cyclic structure. google.com These modifications can influence the molecule's steric and electronic properties, providing a pathway to fine-tune its behavior in larger molecular systems.

Design and Synthesis of Related Bis(thio) and Thioether Derivatives

The core structure of this compound is itself a bis(thioether) derivative. This class of compounds is a subject of interest for constructing various heterocyclic and sulfur-containing molecules. The synthesis of Adt represents a conversion of a bis(thioether) into a cyclic disulfide (a bis(thio) compound). nih.govgoogle.com

The principles of using bis(thioether) precursors for cyclization are seen in related chemistries. For instance, a method for synthesizing dibenzothiophenes involves the thiolate-initiated cleavage of carbon-sulfur bonds in 2,2′-bis(methylthio)-1,1′-biaryl derivatives, followed by a cyclization step. organic-chemistry.org While a different specific reaction, it highlights the utility of bis(thioether)s as precursors to complex sulfur-containing ring systems. organic-chemistry.org The design of such derivatives often focuses on creating molecules with specific electronic or structural properties, with applications ranging from materials science to medicinal chemistry. nih.govscirp.org The synthesis of various thioether-containing molecules, such as 2-(benzylthio)pyrimidines and benzothiazoles, further illustrates the broad field of thioether chemistry. scirp.orgresearchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-amino-1,2-dithiolane-4-carboxylic acid | Adt |

| tert-butoxycarbonyl | Boc |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Boc-Adt-OMe | - |

| 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride | - |

| Cysteine | Cys |

| 2-benzylthiomethyl-2-(α-benzylthio)ethyl glycine | - |

| 4-amino-3-methyl-1,2-dithiolane-4-carboxylic acid | - |

| 2,2′-bis(methylthio)-1,1′-biaryl | - |

| Dibenzothiophene | - |

| 2-(benzylthio)pyrimidine | - |

Novel Thiazolactone Skeleton Derivatives

The core amino acid structure of glycine and its derivatives is a fundamental starting point for the synthesis of more complex heterocyclic systems. One such avenue of exploration is the creation of thiazolactone derivatives, which are of interest for their chemical reactivity and potential biological activities.

A key synthetic route to these derivatives is the Erlenmeyer–Plöchl reaction. researchgate.net Research has demonstrated the synthesis of novel derivatives based on a thiazolactone skeleton using amino acids such as glycine, alanine, and leucine (B10760876) as precursors. researchgate.net The process begins with the formation of a dithiocarbamate (B8719985) precursor by reacting the amino acid with carbon disulfide and benzyl chloride. This intermediate then undergoes cyclization to form the thiazolactone ring in the presence of acetic anhydride. The final step involves a condensation reaction with an arylglyoxal, which acts as the source of a condensing carbonyl group, to generate the target thiazolactone derivatives. researchgate.net The products are typically characterized using spectroscopic methods like IR, ¹H NMR, and ¹³C NMR. researchgate.net

An example of a derivative synthesized using glycine as the starting amino acid is (Z)-2-(Benzylthio)-4-(2-oxo-2-phenylethylidene)thiazol-5(4H)-one. This compound was obtained with a yield of 64% and a melting point of 93–97 °C. researchgate.net The synthesis of these compounds demonstrates a versatile method for creating a library of thiazolactone derivatives with varying substituents, allowing for the exploration of their structure-activity relationships.

Table 1: Synthesized Thiazolactone Derivatives from Amino Acids

| Starting Amino Acid | Synthesized Compound Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Glycine | (Z)-2-(Benzylthio)-4-(2-oxo-2-phenylethylidene)thiazol-5(4H)-one | 64 | 93-97 | researchgate.net |

| Glycine | (Z)-2-(Benzylthio)-4-(2-(4-fluorophenyl)-2-oxoethylidene)thiazol-5(4H)-one | 68 | Not specified | researchgate.net |

| Glycine | (Z)-2-(Benzylthio)-4-(2-(4-chlorophenyl)-2-oxoethylidene)thiazol-5(4H)-one | Not specified | Not specified | researchgate.net |

Synthesis of Benzylthio-Containing Aromatic and Heterocyclic Compounds for Antioxidant Studies

The benzylthio moiety is a key structural feature in various synthetic aromatic and heterocyclic compounds that have been investigated for their antioxidant properties. mdpi.comontosight.aiuobaghdad.edu.iqresearchgate.netnih.gov The sulfur atom in the benzylthio group can participate in redox reactions, making it a valuable component in the design of novel antioxidants. These compounds are of interest for their potential to mitigate oxidative stress, which is implicated in numerous disease processes.

One prominent class of such compounds is the quinazolinone derivatives. mdpi.com For instance, a series of 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones were synthesized and evaluated for their ability to scavenge free radicals. mdpi.com The synthesis involved reacting 2-mercaptoquinazolinones with benzyl chloride. Several of these derivatives demonstrated potent antioxidant activity, with some showing lower half-maximal inhibitory concentration (IC₅₀) values for scavenging DPPH radicals than the standard antioxidant, butylated hydroxytoluene (BHT). mdpi.com This indicates that these benzylthio-containing quinazolinones are more potent antioxidants than BHT. mdpi.com

Table 2: Antioxidant Activity of Benzylthio-Containing Quinazolinones

| Compound | DPPH Scavenging IC₅₀ (mM) | Reference |

|---|---|---|

| Quinazolinone derivative 3a | 0.191 ± 0.011 | mdpi.com |

| Quinazolinone derivative 3g | 0.165 ± 0.005 | mdpi.com |

| Quinazolinone derivative 5a | 0.172 ± 0.004 | mdpi.com |

| Butylated Hydroxy Toluene (BHT) | 0.245 ± 0.027 | mdpi.com |

The antioxidant mechanism of such sulfur-containing compounds can involve hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov Studies on aromatic oligosulfides have shown that compounds containing phenolic groups exhibit significant radical scavenging activity, suggesting that they primarily act through the HAT mechanism. nih.gov

Beyond quinazolinones, the benzylthio group has been incorporated into a wide array of other heterocyclic systems for antioxidant studies. These include benzimidazoles, 1,3,4-thiadiazoles, thiazoles, and thienopyrimidines. uobaghdad.edu.iqresearchgate.netnih.govekb.eg For example, 2-(benzylthio)benzimidazole can be used as a precursor to synthesize various 1,2,4-triazole (B32235) derivatives with potential pharmacological activities, including antioxidant effects. uobaghdad.edu.iq Similarly, novel 1,3,4-thiadiazole (B1197879) derivatives bearing a benzylthio group have been synthesized and shown to possess moderate to potent in vitro antioxidant activity. researchgate.net The design of these molecules often involves structural modifications, such as the introduction of different substituents on the aromatic or heterocyclic rings, to modulate their electronic properties and, consequently, their antioxidant capacity. nih.gov

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Synthetic Building Block for Complex Molecules

Precursor for Enantiopure Beta-Hydroxyamino Esters via Aldol (B89426) Reactions

The synthesis of β-hydroxy α-amino acids and their ester derivatives is a significant area of research. The primary method to achieve this is the asymmetric aldol reaction, which typically utilizes glycine (B1666218) Schiff base derivatives. These reactions, often catalyzed by metal complexes or Brønsted bases, allow for the creation of two adjacent stereocenters with high control. nih.govacs.orgnih.gov For instance, benzophenone (B1666685) imines of glycine esters are common substrates in these transformations. acs.org While various glycine derivatives are employed, there is no evidence in the current literature of 2,2-Bis((benzylthio)methyl)glycine being used as a direct precursor in these aldol reactions.

Role in the Asymmetric Synthesis of Amino Acids and Their Analogues

The asymmetric synthesis of non-natural α-amino acids is frequently accomplished by the alkylation of chiral nucleophilic glycine equivalents. A prominent method involves the use of nickel(II) complexes of Schiff bases derived from glycine. nih.govnih.govrsc.org These complexes create a planar, rigid structure that allows for highly diastereoselective alkylation of the glycine's α-carbon. Another well-known strategy is the Schöllkopf method, which employs a bis-lactim ether made from glycine and a chiral auxiliary like valine to direct stereoselective alkylation. wikipedia.org These established methods rely on specific glycine imines and complexes, but not on the This compound structure.

Reagent in Diastereoselective and Enantioselective Processes

Application in Horner–Wadsworth–Emmons (HWE)-Type Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgconicet.gov.ar This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. Research has identified a similarly named compound, Methyl 2-[bis(benzylthio)phosphoryl]acetate , as a novel HWE-type reagent. researchgate.net This phosphonate, not the glycine derivative, is the active species in these olefination reactions. The structural difference—a phosphoryl group (P=O) in place of the amino acid backbone—is fundamental to its reactivity in the HWE pathway.

Contribution to Diastereodivergent Synthesis of Unsaturated Esters

Diastereodivergent synthesis allows for the selective formation of either (E)- or (Z)-isomers of an alkene from the same set of starting materials by modifying reaction conditions. The aforementioned phosphonate reagent, Methyl 2-[bis(benzylthio)phosphoryl]acetate , has been specifically developed for the diastereodivergent synthesis of α,β-unsaturated esters. researchgate.netresearchgate.net By altering the stoichiometry of the base (e.g., NaHMDS) relative to the phosphonate reagent, the reaction can be selectively steered to produce either the (E)- or (Z)-alkene. researchgate.net This application is explicitly linked to the phosphonate, and no such role has been documented for This compound .

Catalytic Potential and Ligand Design

The sulfur atoms present in the benzylthio groups of This compound suggest a potential for metal coordination, a key feature of many ligands in catalysis. However, a search of the literature reveals no instances of this compound being used as a ligand.

Related structural motifs have been successfully incorporated into effective ligands. For example, bis(2-pyridylthio)methane ([Bptm]H) , which also features a central carbon flanked by two thioether linkages, serves as a ligand for zinc and is used in catalysts for CO2 reduction. rsc.org The design of phosphine (B1218219) ligands, which are crucial in many catalytic processes, also sometimes incorporates "bis(methyl)" backbones, such as in 1,2-bis(di-tert-butylphosphinomethyl)benzene, a highly effective ligand for palladium-catalyzed carbonylation reactions. units.it These examples highlight that while the core structure has potential, the specific glycine-based compound has not been developed or reported for this purpose.

Exploration in Metal-Mediated Transformations (e.g., Nickel and Copper Complexes)

The sulfur-containing side chains of this compound and related structures are effective at coordinating with transition metals like nickel and copper, facilitating a range of catalytic transformations. These metal complexes are instrumental in various organic reactions, including cross-coupling and oxidation processes.

The coordination of ligands containing thioether groups to transition metals is a subject of significant interest. acs.org Specifically, nickel(II) and copper(II) complexes with Schiff base ligands derived from sulfur-containing precursors have been synthesized and characterized. ekb.egresearchgate.net These complexes often exhibit catalytic activity in reactions such as the Heck reaction. researchgate.net For instance, the formation of stable, neutral complexes of copper(II) with tetradentate ligands derived from 1,2-diones has been demonstrated. rsc.org The stability of these complexes is a crucial factor in their catalytic efficacy. The Irving-Williams order, which describes the relative stabilities of complexes of divalent first-row transition metals, provides a theoretical framework for understanding these systems. mdpi.com

The following table summarizes key aspects of nickel and copper complexes relevant to metal-mediated transformations.

| Metal | Ligand Type | Key Features | Potential Applications |

| Nickel(II) | Schiff Bases with Thioether Moieties | Forms stable complexes, can exhibit catalytic activity. researchgate.net | Heck reaction catalysis. researchgate.net |

| Copper(II) | Tetradentate Schiff Bases | Forms stable, neutral complexes. rsc.org | Oxidation catalysis, potential in radiopharmaceuticals. rsc.org |

| Copper(II) | Dinuclear Complexes | Can act as biomimetic catalysts for oxidation. mdpi.com | Degradation of dye residues, drug synthesis. mdpi.com |

These examples highlight the potential of metal complexes incorporating sulfur-containing ligands to mediate a variety of organic transformations, a field where this compound could serve as a valuable ligand.

Design of Biomimetic Transition Metal Models for Enzyme Active Sites

The structural motifs present in this compound, specifically the thioether and amino acid functionalities, make it a candidate for designing synthetic models that mimic the active sites of metalloenzymes. nih.gov These biomimetic models are crucial tools for understanding the reaction mechanisms of complex biological systems. yale.edu

Transition metal complexes can serve as functional models for the active sites of metalloproteins. yale.edu The focus of such research is often on replicating the reactivity of these sites, particularly in processes like proton-coupled electron transfer (PCET), rather than just their structure. yale.edu For instance, synthetic iron-sulfur clusters have been created to model the reactivity of the Rieske cluster. yale.edu Similarly, copper complexes are studied as biomimetic models for copper-containing enzymes. researchgate.net The development of biomimetic oxidation catalysts that mimic the function of enzymes like cytochrome P-450 is an active area of research. nih.gov

The table below outlines different approaches to designing biomimetic transition metal models.

| Enzyme/System Modeled | Metal Center | Key Ligand Features | Research Goal |

| Metallo-aminopeptidases | Varies (e.g., Zn, Co) | Amino acid-like structures | Understanding catalytic mechanisms and inhibitor design. nih.gov |

| Copper Enzymes (e.g., Type-II) | Copper | N2S2 donor sets | Analysis of nonblue copper enzyme function. researchgate.net |

| Cytochrome P-450 | Ruthenium | Porphyrin-like structures | Development of environmentally benign oxidation catalysts. nih.gov |

| Rieske Clusters | Iron | Imidazole/imidazolate ligands | Studying PCET reactivity in iron-sulfur clusters. yale.edu |

The design of ligands that can accurately replicate the coordination environment and reactivity of enzyme active sites is a significant challenge in inorganic and bioinorganic chemistry.

Investigation in Organocatalytic Systems (e.g., Iminium Catalysis)

Beyond its role as a ligand for metal catalysts, the core structure of this compound suggests its potential application in organocatalysis, particularly in transformations involving iminium ion intermediates. Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. unibo.it

Iminium catalysis is a well-established activation mode in organocatalysis, where a secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. acs.org This process lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. Chiral imidazolidinone catalysts, famously developed by MacMillan, are highly effective in a variety of asymmetric transformations through this mechanism. ambeed.com

While direct studies on this compound in iminium catalysis are not prevalent, related structures have been explored. For example, proline derivatives have been supported on mesoporous silica (B1680970) to create heterogeneous organocatalysts for asymmetric aldol reactions. researchgate.net The development of novel organocatalytic systems is an ongoing endeavor, with a focus on creating efficient and reusable catalysts. researchgate.net

The following table details key aspects of iminium catalysis and related organocatalytic systems.

| Catalytic System | Key Intermediate | Typical Reactions | Catalyst Features |

| Iminium Catalysis | Iminium Ion | Diels-Alder, Friedel-Crafts, Conjugate Additions | Chiral secondary amines (e.g., MacMillan catalysts). acs.orgambeed.com |

| Proline-based Organocatalysis | Enamine/Iminium Ion | Aldol and Mannich reactions | Readily available, often provides high stereoselectivity. researchgate.net |

| Thiourea Catalysis | Hydrogen Bonding | Acetalization, various others | Acts as a non-covalent Lewis acid-like catalyst. researchgate.net |

The glycine moiety within this compound provides a handle for its potential development into a chiral organocatalyst, analogous to the successful application of other amino acid-derived catalysts.

Future Research Directions and Translational Perspectives

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of α,α-disubstituted α-amino acids with high stereochemical control is a prominent goal in organic chemistry due to their presence in biologically active compounds and their utility as constrained peptide building blocks. researchgate.netchim.it While 2,2-Bis((benzylthio)methyl)glycine is itself achiral, the development of synthetic routes to chiral derivatives is a key area for future exploration.

Current advanced methods for creating stereogenic centers in amino acid derivatives include:

Tandem Relay Catalysis : Protocols using combined palladium and isothiourea catalysis have proven effective for the enantioselective synthesis of α-amino acid derivatives from glycine (B1666218) esters. acs.org This strategy could potentially be adapted to introduce chirality into derivatives of this compound.

Asymmetric Addition to α-Iminoesters : The direct catalytic asymmetric addition of nucleophiles, such as acetonitrile, to α-iminoesters is a powerful method for generating α,α-disubstituted α-amino acids. rsc.org

Chiral Auxiliaries and Phase-Transfer Catalysis : The use of chiral auxiliaries or phase-transfer catalysts to direct the alkylation of glycine Schiff bases remains a foundational strategy for asymmetric amino acid synthesis.

Future work could focus on developing methods for the differential functionalization of the two sulfur atoms in this compound, followed by stereoselective transformations to access a wide range of chiral, non-proteinogenic amino acids.

Advanced Mechanistic Investigations of Novel Reactivity and Catalysis

The unique combination of a glycine core and two benzylthio side chains in this compound suggests rich and complex reactivity worthy of detailed mechanistic study. The compound is known as a key precursor to 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride (B1165640), a reactive intermediate used in the synthesis of conformationally restricted cysteine analogues like 4-amino-1,2-dithiolane-4-carboxylic acid (Adt). nih.govresearchgate.net

Future mechanistic investigations could explore:

The role of the thioether groups in modulating the reactivity of the glycine N-carboxy anhydride intermediate.

The potential for the sulfur atoms to act as internal ligands or directing groups in metal-catalyzed reactions, influencing regioselectivity and stereoselectivity.

The compound's behavior in radical reactions , where the thioether moieties could participate in or influence single-electron transfer processes, a concept explored in copper-catalyzed functionalization of other glycine derivatives. nih.gov

The kinetics and thermodynamics of its reactions, including its condensation and cyclization pathways, to optimize the synthesis of target molecules. acs.org

**7.3. Rational Design of Derivatives for Targeted Research Applications

The rational design of derivatives based on the this compound scaffold opens avenues for creating molecules with tailored functions in catalysis and biomimicry.

Thioether-containing ligands are widely used in coordination chemistry and catalysis. Derivatives of this compound could be designed as novel N,S-ligands for transition metal catalysts, bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net

The thioether groups can coordinate to metal centers, influencing their electronic properties and steric environment. This could lead to catalysts with enhanced performance in a variety of transformations.

Table 1: Potential Catalytic Applications for this compound Derivatives

| Catalytic System | Potential Role of Thioether Ligand | Relevant Reaction Types |

|---|---|---|

| Homogeneous Catalysis | Tuning catalyst solubility, stability, and electronic properties. | C-H activation, hydrogenation, cross-coupling reactions. kcsnet.or.krnih.gov |

| Heterogeneous Catalysis | Anchoring metal complexes to solid supports; creating defined active sites. | Asymmetric hydrogenation, aldol (B89426) reactions, flow catalysis. sci-hub.se |

| Iminium Catalysis | Formation of iminium ions to activate substrates for nucleophilic attack. | Diels-Alder reactions, conjugate additions. acs.org |

Future work could involve synthesizing a library of these derivatives and screening them in high-throughput experiments to identify catalysts with superior activity and selectivity.

The benzylthio groups are excellent mimics of the side chain of methionine, an amino acid that frequently participates in the coordination of metal ions in the active sites of metalloenzymes. researchgate.net This makes this compound an attractive scaffold for designing biomimetic models to study enzyme mechanisms.

These models can help elucidate the structure and function of reactive intermediates in biological dioxygen activation and other enzymatic reactions. acs.org For instance, N,S-ligands derived from this scaffold could be complexed with copper to model the active sites of copper proteins. researchgate.net

Table 2: Enzyme Active Sites with Thioether Coordination as Models for Derivatives

| Enzyme/Protein Class | Metal Ion | Biological Function | Potential Mimicry by Derivatives |

|---|---|---|---|

| Metallo-aminopeptidases | Zn²⁺, Co²⁺, Mn²⁺ | Peptide hydrolysis | Modeling the coordination sphere and the role of the metal in catalysis. scirp.org |

| Blue Copper Proteins | Cu²⁺/Cu⁺ | Electron transfer | Simulating the N/S ligand environment and redox properties. researchgate.net |

| Heme-Copper Oxidases | Fe³⁺/Fe²⁺, Cu²⁺/Cu⁺ | O₂ reduction | Modeling the binuclear active site and O₂ activation chemistry. |

By creating small-molecule models, researchers can study enzymatic processes without the complexity of the large protein structure, offering insights that can guide the development of novel inhibitors or artificial enzymes. harvard.edu

Integration with Emerging Technologies in Organic Synthesis

The synthesis and application of this compound and its derivatives can be significantly advanced by integrating emerging technologies like flow chemistry and machine learning.

Machine Learning in Synthesis Design : Machine learning (ML) algorithms are transforming chemical research by predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties. ML models could be trained on data from α,α-disubstituted amino acids to:

Predict the bioactivity or catalytic performance of new derivatives of this compound.

Propose novel, efficient synthetic routes.

Guide the design of derivatives with optimized properties for specific applications, such as binding to a particular enzyme active site.

The integration of these computational and automated technologies promises to accelerate the exploration of the chemical space around this compound, unlocking its full potential in various scientific fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,2-Bis((benzylthio)methyl)glycine?

- Methodological Answer : The synthesis of thioether-functionalized glycine derivatives often involves Horner–Wadsworth–Emmons (HWE)-type reactions. For example, structurally analogous compounds like methyl 2-[bis(benzylthio)phosphoryl]acetate are synthesized via phosphorus–sulfur bond formation under Garegg–Samuelsson conditions (triphenylphosphine, iodine, imidazole) . Key steps include:

- Activation of phosphoryl intermediates.

- Substitution with benzylthio groups.

- Optimization of reaction time and temperature to minimize side reactions.

- Researchers should validate purity via chromatography and monitor progress using P NMR for phosphorus-containing intermediates .

Q. How do reaction conditions influence the stereochemical outcomes of derivatives like this compound?

- Methodological Answer : Stereoselectivity in thioether-functionalized compounds is highly sensitive to reagent stoichiometry. For HWE-type reactions:

- E-selectivity : Use excess NaHMDS (1.3 equivalents) relative to the HWE reagent to promote deprotonation and stabilize transition states favoring trans (E) olefins.

- Z-selectivity : Reverse the ratio (excess HWE reagent, 1.3 equivalents) to favor cis (Z) configurations via alternative intermediates .

- Systematic screening of base equivalents and reaction temperatures is critical for reproducibility.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H/C NMR for backbone assignment; P NMR (if phosphorylated intermediates exist).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and detect sulfur isotopic patterns.

- X-ray Crystallography : For unambiguous stereochemical determination, particularly if synthetic yields permit crystal growth .

- Note: Dynamic thiol-thioether equilibria may complicate analysis; use inert atmospheres and low-temperature NMR probes to mitigate oxidation .

Q. How can researchers address contradictions in stereochemical data arising from varying synthetic protocols?

- Methodological Answer : Contradictions often stem from unaccounted variables (e.g., trace moisture, solvent polarity). To resolve discrepancies:

Control Experiments : Repeat reactions under rigorously anhydrous conditions (e.g., Schlenk line).

Kinetic vs. Thermodynamic Control : Perform time-course studies to distinguish intermediate vs. final product selectivity.

Computational Modeling : Use DFT calculations to predict transition-state energies for E/Z pathways .

- Cross-validation with independent synthetic routes (e.g., Mitsunobu or Ullmann coupling) may clarify mechanistic contributions .

Q. What unresolved mechanistic questions persist in the reactivity of this compound derivatives?

- Methodological Answer : Key unresolved aspects include:

- Intermediate Speciation : The role of bis(benzylthio)phosphoryl intermediates in olefination remains hypothetical. Propose trapping experiments (e.g., quenching with electrophiles) to isolate putative oxyanion or betaine intermediates .

- Solvent Effects : Polar aprotic solvents (THF, DMF) may stabilize zwitterionic transition states differently than nonpolar media.

- Sulfur Oxidation Pathways : Investigate thioether stability under reaction conditions using Raman spectroscopy or thiyl radical probes.

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.